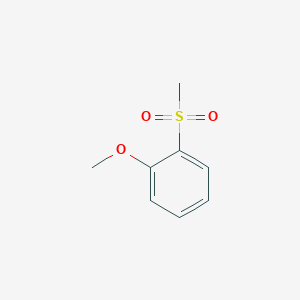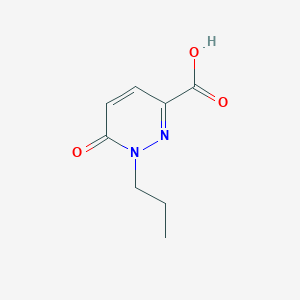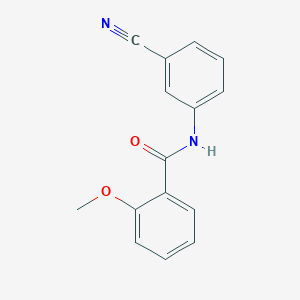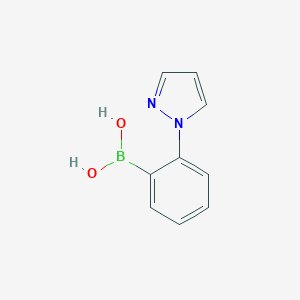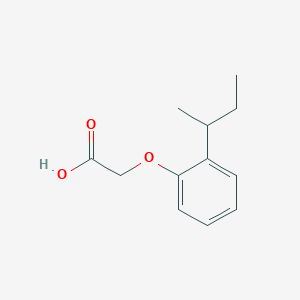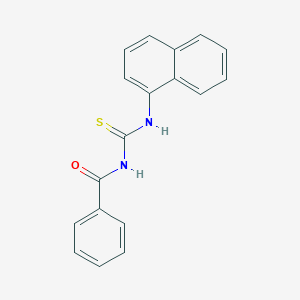
Benzamide, N-((1-naphthalenylamino)thioxomethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, N-((1-naphthalenylamino)thioxomethyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a research tool in various fields, including biochemistry, pharmacology, and neuroscience.
作用机制
The mechanism of action of benzamide, N-((1-naphthalenylamino)thioxomethyl)- is not fully understood. However, it is known to bind to certain receptors in the brain, including dopamine receptors. By binding to these receptors, benzamide can modulate the activity of certain neurotransmitters, including dopamine and serotonin.
生化和生理效应
Benzamide, N-((1-naphthalenylamino)thioxomethyl)- has been shown to have a variety of biochemical and physiological effects. In biochemistry, benzamide can bind to the active site of certain enzymes and inhibit their activity. In pharmacology, benzamide can modulate the activity of dopamine and serotonin receptors in the brain. In neuroscience, benzamide can enhance long-term potentiation, a process that is important for the formation of memories in the brain.
实验室实验的优点和局限性
One of the main advantages of using benzamide, N-((1-naphthalenylamino)thioxomethyl)- in lab experiments is its ability to cross the blood-brain barrier and bind to dopamine receptors in the brain. This makes it a valuable tool for studying the effects of dopamine agonists and antagonists on the brain.
However, there are also limitations to using benzamide in lab experiments. One limitation is that it can be difficult to synthesize, which can limit its availability. Additionally, benzamide has been shown to have some toxicity in certain cell types, which can limit its use in certain experiments.
未来方向
There are numerous future directions for research involving benzamide, N-((1-naphthalenylamino)thioxomethyl)-. One area of research is in the development of new drugs that target dopamine receptors in the brain. Benzamide can be used as a starting point for the development of new drugs that have improved efficacy and fewer side effects.
Another area of research is in the development of new tools for studying the structure and function of proteins. Benzamide can be modified to bind to specific enzymes and proteins, making it a valuable tool for studying the structure and function of these molecules.
Finally, benzamide can be used to study the mechanisms of learning and memory in the brain. By enhancing long-term potentiation, benzamide may be able to improve memory formation and retention, which could have important implications for the treatment of memory disorders.
合成方法
Benzamide, N-((1-naphthalenylamino)thioxomethyl)- can be synthesized using a variety of methods. One common method involves the reaction of 1-naphthylamine with carbon disulfide in the presence of sodium hydroxide to form the intermediate sodium 1-naphthalenylamino-2-mercaptomethylthioxoacetate. This intermediate is then reacted with benzoyl chloride to yield benzamide, N-((1-naphthalenylamino)thioxomethyl)-.
科学研究应用
Benzamide, N-((1-naphthalenylamino)thioxomethyl)- has numerous scientific research applications. One of the main applications is in the field of biochemistry, where it is used as a tool to study the structure and function of proteins. Benzamide can bind to the active site of certain enzymes and inhibit their activity, making it a valuable tool for studying enzyme kinetics and inhibition.
In pharmacology, benzamide is used as a research tool to study the effects of certain drugs on the central nervous system. Benzamide can cross the blood-brain barrier and bind to dopamine receptors, making it a useful tool for studying the effects of dopamine agonists and antagonists on the brain.
In neuroscience, benzamide is used to study the mechanisms of learning and memory. Benzamide can enhance long-term potentiation, a process that is important for the formation of memories in the brain.
属性
CAS 编号 |
4921-84-0 |
|---|---|
产品名称 |
Benzamide, N-((1-naphthalenylamino)thioxomethyl)- |
分子式 |
C18H14N2OS |
分子量 |
306.4 g/mol |
IUPAC 名称 |
N-(naphthalen-1-ylcarbamothioyl)benzamide |
InChI |
InChI=1S/C18H14N2OS/c21-17(14-8-2-1-3-9-14)20-18(22)19-16-12-6-10-13-7-4-5-11-15(13)16/h1-12H,(H2,19,20,21,22) |
InChI 键 |
JYZHKZNALZZENK-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)N=C(NC2=CC=CC3=CC=CC=C32)S |
SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=CC=CC=C32 |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=CC=CC=C32 |
其他 CAS 编号 |
4921-84-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



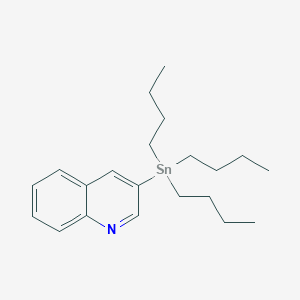
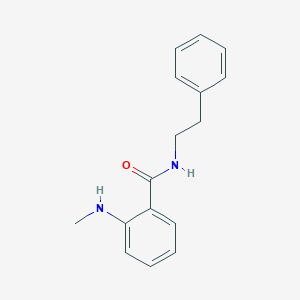

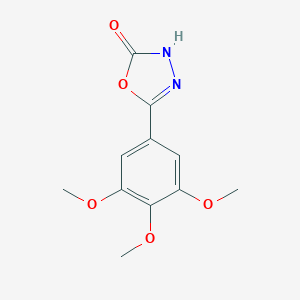
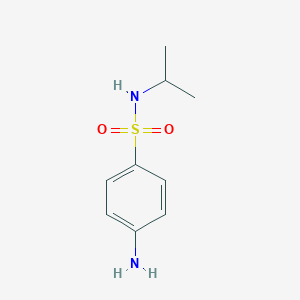
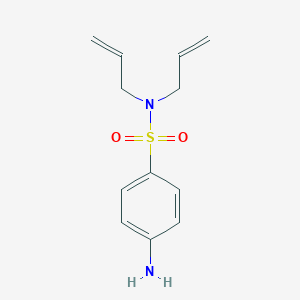
![4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid](/img/structure/B185398.png)
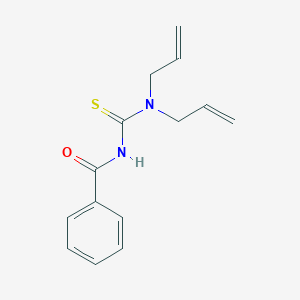
![4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline](/img/structure/B185401.png)
